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Compound of Interest

Compound Name: L-Tyrosine-170

Cat. No.: B12062607

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1’O-
labeled L-Tyrosine, a critical tool for advanced biochemical and pharmaceutical research. The
document details supplier specifications, experimental protocols for its incorporation into
proteins, and its application in studying protein structure and function using O Nuclear
Magnetic Resonance (NMR) spectroscopy.

Commercial Availability of L-Tyrosine-*’O

The primary commercial suppliers of L-Tyrosine-1’O identified are MedchemExpress and
Cambridge Isotope Laboratories. The following table summarizes the available quantitative
data for their products to facilitate comparison and procurement.
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Core Applications in Research

L-Tyrosine-t’O serves as a valuable isotopic tracer for investigating a variety of biological
processes at the molecular level. Its primary application lies in the field of biomolecular NMR
spectroscopy, where the 17O nucleus provides a sensitive probe for elucidating protein
structure, dynamics, and interactions.[1] The quadrupolar nature of the O nucleus makes its
NMR properties highly sensitive to the local electronic environment, providing unique insights
into hydrogen bonding, protein hydration, and enzyme mechanisms.

Key Signaling Pathway: Catecholamine
Biosynthesis

L-Tyrosine is the metabolic precursor to the catecholamines, a class of neurotransmitters and
hormones that includes dopamine, norepinephrine, and epinephrine. This pathway is
fundamental to various physiological and neurological processes. The enzymatic conversion of
L-Tyrosine is the rate-limiting step in this pathway.
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Figure 1: The enzymatic conversion of L-Tyrosine to catecholamines.
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Experimental Protocols

The following sections provide detailed methodologies for the site-specific incorporation of L-
Tyrosine-1’0 into a protein of interest using an E. coli expression system and subsequent
analysis by O NMR spectroscopy. This protocol is adapted from established methods for site-
specific incorporation of non-canonical amino acids and general procedures for protein NMR.

[21[3][4][5]

l. Site-Specific Incorporation of L-Tyrosine-*’O into a
Target Protein

This protocol utilizes a tyrosine-auxotrophic E. coli strain, which is incapable of synthesizing its
own tyrosine and will therefore incorporate the exogenously supplied L-Tyrosine-1’O into the
expressed protein of interest.

A. Materials

o Tyrosine-auxotrophic E. coli strain (e.g., DL39(DE3))

o Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7)
e Luria-Bertani (LB) medium

e M9 minimal medium supplemented with necessary nutrients (excluding tyrosine)

e L-Tyrosine-7O (from commercial supplier)

 Isopropyl 3-D-1-thiogalactopyranoside (IPTG)

o Appropriate antibiotics

o Shaking incubator

e Centrifuge

B. Protocol
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» Transformation: Transform the expression plasmid into the tyrosine-auxotrophic E. coli strain.
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and a
small amount of unlabeled L-Tyrosine to allow for colony growth. Incubate overnight at 37°C.

o Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate
antibiotic and unlabeled L-Tyrosine. Grow overnight at 37°C with shaking.

e Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with all necessary
amino acids except tyrosine, plus vitamins and trace metals) with the overnight starter
culture. Add the appropriate antibiotic. Grow the culture at 37°C with vigorous shaking (250
rpm) until the optical density at 600 nm (ODsoo) reaches 0.6-0.8.

e Induction and Labeling:
o Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

o Gently wash the cell pellet twice with M9 minimal medium lacking tyrosine to remove any
residual unlabeled tyrosine.

o Resuspend the cell pellet in 500 mL of fresh M9 minimal medium (lacking tyrosine)
containing the appropriate antibiotic.

o Add L-Tyrosine-1’0O to a final concentration of 50-100 mg/L.
o Allow the culture to recover for 30 minutes at 37°C with shaking.
o Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

o Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20
hours to allow for protein expression and incorporation of L-Tyrosine-t’0.

o Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. The cell
pellet can be stored at -80°C until purification.

Il. Protein Purification

The purification protocol will be specific to the protein of interest and any affinity tags it may
contain (e.g., His-tag, GST-tag). A general workflow for a His-tagged protein is provided below.
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A. Materials

Lysis buffer (e.g., 50 mM Tris-HCI, 300 mM NacCl, 10 mM imidazole, pH 8.0)
Lysozyme, DNase |

Sonciator or French press

Ni-NTA affinity chromatography column

Wash buffer (e.g., 50 mM Tris-HCI, 300 mM NacCl, 20 mM imidazole, pH 8.0)
Elution buffer (e.g., 50 mM Tris-HCI, 300 mM NacCl, 250 mM imidazole, pH 8.0)
Dialysis buffer (NMR buffer, see below)

SDS-PAGE analysis reagents

B. Protocol

Cell Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate
on ice for 30 minutes. Lyse the cells by sonication or using a French press.

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA
column. Wash the column extensively with wash buffer to remove non-specifically bound
proteins.

Elution: Elute the His-tagged protein with elution buffer.
Purity Check: Analyze the eluted fractions by SDS-PAGE to assess purity.

Buffer Exchange: Pool the pure fractions and dialyze against the desired NMR buffer (e.g.,
20 mM sodium phosphate, 50 mM NaCl, pH 6.5, 10% Dz20).

lll. 70O NMR Spectroscopy
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This section outlines the general procedure for acquiring and processing 17O NMR data for the
labeled protein.

A. Sample Preparation

o Concentrate the purified, ’O-labeled protein in the NMR buffer to a final concentration of
0.5-2.0 mM.

» Transfer approximately 500 pL of the protein solution to a high-quality NMR tube.
e Add a known concentration of an internal standard if quantitative analysis is required.

B. Data Acquisition

Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband probe
tuned to the O frequency.

e Tuning and Matching: Tune and match the probe for the 17O frequency using the protein
sample.

o Temperature Control: Set and equilibrate the sample temperature, typically at 298 K (25°C).
e Acquisition Parameters:

o Pulse Program: A simple one-pulse experiment is often sufficient for initial spectra. For
higher resolution in larger proteins, advanced techniques like Quadrupole Central
Transition (QCT) NMR may be employed.

o Spectral Width: A wide spectral width (e.g., 1000 ppm) is typically required due to the
broad nature of /O signals.

o Acquisition Time: A short acquisition time is usually sufficient.

o Recycle Delay: A short recycle delay can be used due to the fast relaxation of the
guadrupolar 7O nucleus.

o Number of Scans: A large number of scans (from thousands to millions) will be necessary
to achieve an adequate signal-to-noise ratio.
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» Data Acquisition: Acquire the Free Induction Decay (FID).
C. Data Processing

o Fourier Transformation: Apply a Fourier transform to the FID to obtain the frequency-domain
spectrum.

e Phasing: Manually or automatically phase the spectrum.
» Baseline Correction: Apply a baseline correction to the spectrum.
» Referencing: Reference the chemical shifts relative to a known standard (e.g., H2170).

e Analysis: Analyze the chemical shifts, line widths, and intensities of the 1O signals to obtain
information about the local environment of the labeled tyrosine residues.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from protein expression to NMR data
analysis for studying a protein with a site-specifically incorporated L-Tyrosine-1’O label.
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Figure 2: Workflow for 1’O-based protein NMR studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Tyrosine-t’0O: An In-depth Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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